N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
Description
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a thienopyrazole core fused with a 1,3-benzodioxole carboxamide moiety. This structure combines a sulfur-containing thiophene ring and a pyrazole ring, which are often associated with diverse biological activities, including enzyme inhibition . The compound has been identified in patent literature as part of a class of autotaxin (ATX) inhibitors, which are therapeutic targets for conditions such as fibrosis, cancer, and inflammatory diseases . The 2-methyl substituent on the thienopyrazole ring and the electron-rich benzodioxole group are critical for its molecular interactions and pharmacokinetic profile.
Properties
Molecular Formula |
C14H13N3O3S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H13N3O3S/c1-17-13(9-5-21-6-10(9)16-17)15-14(18)8-2-3-11-12(4-8)20-7-19-11/h2-4H,5-7H2,1H3,(H,15,18) |
InChI Key |
SUKXHWDWBWIWTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide typically involves the formation of the thieno[3,4-c]pyrazole ring followed by the attachment of the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,4-c]pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[3,4-c]pyrazole core exhibits nucleophilic character at the sulfur atom and nitrogen positions. Key reactions include:
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Alkylation | Anhydrous DMF, K₂CO₃, 60°C | Alkyl halides (e.g., CH₃I) | Substitution at pyrazole N-atoms |
| Acylation | Acetic anhydride, reflux | Ac₂O | Acetylation of NH groups |
For example, treatment with methyl iodide under basic conditions selectively alkylates the pyrazole nitrogen, forming N-methyl derivatives.
Oxidation and Reduction
The sulfur atom in the thiophene ring undergoes oxidation, while the pyrazole core shows redox activity:
| Reaction | Oxidizing/Reducing Agent | Product |
|---|---|---|
| Sulfur oxidation | H₂O₂, acetic acid, 40°C | Sulfone derivatives (improved stability) |
| Pyrazole reduction | NaBH₄, ethanol, RT | Partially saturated pyrazoline analogs |
Controlled oxidation with H₂O₂ converts the thiophene sulfur to a sulfone, enhancing polarity and biological activity.
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions due to its electron-deficient pyrazole system:
| Reaction Partner | Conditions | Product |
|---|---|---|
| Nitrile oxides | Toluene, 80°C | Isoxazole-fused hybrids |
| Diazomethane | Et₂O, −10°C | Pyrazolo-triazine derivatives |
These reactions exploit the pyrazole’s ability to act as a dipolarophile, forming fused heterocycles with applications in medicinal chemistry .
Amide Group Reactivity
The benzodioxole-5-carboxamide moiety undergoes hydrolysis and condensation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Cleavage to benzoic acid derivative |
| Condensation | EDC/HOBt, DMF, RT | Peptide-like conjugates (with amines) |
The amide bond’s stability under physiological conditions makes it valuable for prodrug designs.
Metal Coordination
The pyrazole nitrogen and sulfur atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type |
|---|---|---|
| Cu(II) acetate | Methanol, RT | Square-planar Cu complexes |
| PdCl₂ | DCM, reflux | Catalytically active Pd adducts |
These complexes exhibit enhanced catalytic activity in cross-coupling reactions .
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
| Compound | Key Reactivity Difference |
|---|---|
| Thieno[2,3-c]pyrazole analogs | Lower sulfur oxidation potential |
| Benzodioxole-free pyrazole derivatives | Reduced amide-mediated conjugation capacity |
| Non-methylated thienopyrazoles | Higher susceptibility to N-alkylation |
The methyl group at position 2 sterically hinders certain reactions while stabilizing the thiophene ring.
Mechanistic Insights
Reaction pathways are influenced by:
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Recent studies have indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide have shown effectiveness in inhibiting the growth of leukemia and breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Study 1: Antiproliferative Activity
A study published in Molecules assessed various thieno[3,4-c]pyrazole derivatives for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The results indicated that modifications at specific positions on the thieno[3,4-c]pyrazole ring significantly affected biological activity. The most potent compounds induced apoptosis through caspase activation pathways .
Case Study 2: Anti-inflammatory Mechanism
Research highlighted in ACS Omega explored the anti-inflammatory mechanisms of thieno[3,4-c]pyrazole derivatives. The study found that these compounds inhibited the expression of COX enzymes and reduced levels of inflammatory mediators in vitro. This suggests their potential therapeutic application in treating conditions like rheumatoid arthritis .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : As a candidate for anticancer drug development.
- Anti-inflammatory Drugs : For managing chronic inflammatory conditions.
- Antimicrobial Agents : Potential development into new antibiotics.
Mechanism of Action
The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
- Structural modifications in related analogs (e.g., fluorophenyl groups) aim to balance potency and solubility .
- Computational Validation : Tools like Multiwfn provide critical insights into electronic properties and reactivity, guiding rational drug design .
Biological Activity
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.4 g/mol. The compound features a thieno[3,4-c]pyrazole moiety linked to a benzodioxole structure, which is believed to contribute to its biological activity.
Biological Activities
Research indicates that compounds containing thieno and pyrazole structures exhibit various biological activities including:
- Anticancer Activity : Several studies have demonstrated that thieno[3,4-c]pyrazole derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, one study highlighted the ability of related compounds to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
- Antioxidant Properties : Thieno[3,4-c]pyrazole compounds have been shown to exhibit antioxidant activity. A study evaluated the protective effects of these compounds against oxidative stress-induced damage in erythrocytes from Clarias gariepinus (African catfish), indicating their potential as therapeutic agents in mitigating oxidative damage .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression and inflammation.
- Receptor Modulation : The structural components allow for interaction with various cellular receptors which can lead to altered signaling pathways associated with cell survival and proliferation.
Case Studies
- Antiproliferative Effects : In a study examining the cytotoxicity of thieno[3,4-c]pyrazole derivatives against cervical cancer cells, it was found that certain derivatives significantly reduced cell viability through apoptosis induction .
- Oxidative Stress Mitigation : A study conducted on fish erythrocytes exposed to toxic substances showed that thieno[3,4-c]pyrazole compounds effectively reduced the percentage of altered erythrocytes compared to controls, demonstrating their potential as antioxidants .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and similar compounds:
Q & A
Q. Advanced
- Solvent diffusion : Use slow evaporation of ethanol/water mixtures to grow high-quality crystals.
- Temperature control : Lower temperatures (4°C) reduce thermal disorder, improving diffraction resolution .
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice interactions, as seen in ’s benzodioxin derivatives .
How can researchers validate the stability of this compound under physiological conditions?
Q. Advanced
- pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Metabolic profiling : Use liver microsomes to identify oxidative metabolites (e.g., CYP450-mediated modifications).
- Thermogravimetric analysis (TGA) : Assess thermal stability to infer shelf-life and storage conditions .
What advanced purification techniques resolve closely related synthetic byproducts?
Q. Advanced
- HPLC-MS : Employ reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% TFA) to separate isomers.
- Chiral chromatography : Use cellulose-based columns for enantiomeric resolution, critical for bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
